Bis(3-methylbutyl) 2-methylpropyl phosphate
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Overview
Description
Bis(3-methylbutyl) 2-methylpropyl phosphate is an organic compound that belongs to the class of organophosphates. It is characterized by the presence of phosphate ester groups, which are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound’s structure includes two 3-methylbutyl groups and one 2-methylpropyl group attached to a phosphate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-methylbutyl) 2-methylpropyl phosphate typically involves the esterification of phosphoric acid with the corresponding alcohols. The reaction can be carried out using a variety of catalysts and conditions. One common method involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification reaction. The reaction mixture is heated under reflux to drive the reaction to completion, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of a high-quality product. Industrial processes may also incorporate advanced purification techniques, such as chromatography, to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Bis(3-methylbutyl) 2-methylpropyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate ester groups into phosphite esters.
Substitution: Nucleophilic substitution reactions can replace the alkyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphite esters.
Substitution: Alkyl-substituted phosphate esters.
Scientific Research Applications
Bis(3-methylbutyl) 2-methylpropyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphate compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the formulation of flame retardants, plasticizers, and lubricants.
Mechanism of Action
The mechanism of action of bis(3-methylbutyl) 2-methylpropyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphate ester groups can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of enzymatic activity. The compound may also interfere with cellular signaling pathways, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
- Tris(2-methylbutyl) phosphate
- Tri-n-butyl phosphate
- Tri-iso-amyl phosphate
Comparison
Bis(3-methylbutyl) 2-methylpropyl phosphate is unique due to its specific alkyl group arrangement, which can influence its chemical reactivity and biological activity. Compared to tris(2-methylbutyl) phosphate, it may exhibit different solubility and stability properties. Its branched alkyl groups can also affect its interactions with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
83702-99-2 |
---|---|
Molecular Formula |
C14H31O4P |
Molecular Weight |
294.37 g/mol |
IUPAC Name |
bis(3-methylbutyl) 2-methylpropyl phosphate |
InChI |
InChI=1S/C14H31O4P/c1-12(2)7-9-16-19(15,18-11-14(5)6)17-10-8-13(3)4/h12-14H,7-11H2,1-6H3 |
InChI Key |
HFAAQBDZQFABMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOP(=O)(OCCC(C)C)OCC(C)C |
Origin of Product |
United States |
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